methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C20H19N3O2 and a molecular weight of 333.38 g/mol. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of a preformed pyrazole or pyridine ring . One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization in the presence of glacial acetic acid . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the pyrazolopyridine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrazolopyridine core but lacks the cyclopropyl and phenyl substituents.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Uniqueness
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of cyclopropyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20(24)15-11-16(12-7-8-12)21-19-17(15)18(13-9-10-13)22-23(19)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWTXGFDFFNJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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